AP-14145 HCl: A Technical Deep Dive into the Discovery and Synthesis of a Pioneering KCa2 Channel Modulator
AP-14145 HCl: A Technical Deep Dive into the Discovery and Synthesis of a Pioneering KCa2 Channel Modulator
For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists
This guide provides a comprehensive technical overview of AP-14145 HCl, a pivotal molecule in the exploration of small conductance calcium-activated potassium (KCa2) channels as a therapeutic target for atrial fibrillation (AF). We will delve into the scientific rationale for its discovery, its detailed synthesis, mechanism of action, and the key preclinical findings that have paved the way for next-generation clinical candidates.
The Genesis of an Atrial-Selective Strategy: The Discovery of AP-14145
The development of AP-14145 was born from a pressing need for safer and more effective antiarrhythmic drugs. For decades, the primary challenge in AF pharmacology has been the risk of ventricular proarrhythmia, a dangerous side effect of many existing treatments that non-selectively target ion channels present in both the atria and ventricles. The discovery narrative of AP-14145 is rooted in the strategic identification of an atrial-predominant target: the KCa2 channel.
The Therapeutic Hypothesis: KCa2 Channels as a Key to Atrial-Selective Modulation
Small conductance Ca2+-activated K+ (KCa2 or SK) channels are critical regulators of the late repolarization phase of the atrial action potential. The central hypothesis was that inhibiting these channels would prolong the atrial effective refractory period (AERP)—a key antiarrhythmic mechanism—without significantly affecting the ventricular action potential duration, thereby avoiding dangerous QT interval prolongation.[1][2] This "atrial-selective" approach promised a wider therapeutic window and a more favorable safety profile. AP-14145 was developed as a potent and selective tool to test this hypothesis and validate KCa2 channels as a viable drug target for AF.[3]
The Molecule: Structure and Properties
AP-14145 HCl is chemically defined as N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride. It is a small molecule designed to act as a negative allosteric modulator of KCa2 channels.
| Property | Value | Source |
| Chemical Name | N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | |
| Molecular Formula | C18H17F3N4O.HCl | |
| Molecular Weight | 398.81 g/mol | |
| Target(s) | KCa2.2 (SK2), KCa2.3 (SK3) | [3][4][5] |
| Mechanism | Negative Allosteric Modulator | [3][4] |
Chemical Synthesis of AP-14145
The synthesis of AP-14145, as outlined in patent WO 2013104577 A1, involves a multi-step process centered on the construction of a substituted benzimidazole core.[4] While the specific patent details the precise reagents and conditions, the general chemical logic follows established principles of heterocyclic and medicinal chemistry. A representative synthesis is outlined below, illustrating the key bond-forming strategies.
Retrosynthetic Analysis & Strategy
The structure of AP-14145 can be deconstructed into three primary building blocks:
-
A substituted 1,2-phenylenediamine: This forms the core of the benzimidazole ring system.
-
(1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine: The chiral amine moiety crucial for its specific interaction with the target.
-
An acetamide group: Attached to the benzimidazole core.
The synthesis strategy involves the sequential and regioselective construction of the final molecule from these or related precursors.
Representative Synthetic Pathway
The following workflow illustrates a logical and scientifically sound pathway for the synthesis of the AP-14145 core structure.
Caption: A logical workflow for the synthesis of AP-14145 HCl.
Protocol Steps:
-
Benzimidazole Ring Formation: A substituted 1,2-phenylenediamine (e.g., 3-nitro-1,2-phenylenediamine) is cyclized with a one-carbon electrophile like cyanogen bromide to form the 2-aminobenzimidazole core.
-
C-N Coupling Reaction: The resulting 2-amino-7-nitrobenzimidazole intermediate undergoes a nucleophilic aromatic substitution or a related coupling reaction with the chiral amine, (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine, to install the key side chain at the 2-position.
-
Nitro Group Reduction: The nitro group at the 7-position is reduced to an amine using standard catalytic hydrogenation conditions (e.g., hydrogen gas with a palladium on carbon catalyst).
-
Acetylation: The newly formed 7-amino group is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride to form the final acetamide moiety.
-
Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent to precipitate the stable and water-soluble hydrochloride salt, AP-14145 HCl.
This strategic synthesis ensures the correct stereochemistry is maintained from the chiral starting material and allows for the precise placement of the required functional groups on the benzimidazole scaffold.
Mechanism of Action: Allosteric Modulation of KCa2 Channels
AP-14145 exerts its effect not by blocking the channel pore directly, but by altering the channel's sensitivity to its primary activator, intracellular calcium (Ca2+).
Negative Allosteric Modulation
AP-14145 is a negative allosteric modulator of KCa2.2 and KCa2.3 channels, inhibiting both subtypes with equal potency (IC50 ≈ 1.1 µM).[3][4] Inside-out patch-clamp experiments have demonstrated that in the presence of 10 µM AP-14145, the calcium concentration required to achieve half-maximal activation (EC50) of the KCa2.3 channel increases significantly, shifting from approximately 0.36 µM to 1.2 µM.[3][4] This right-shifting of the calcium-activation curve means that at physiological intracellular calcium levels, the channels are less likely to open, thereby reducing potassium efflux and prolonging the action potential duration.
Molecular Determinants of Binding
Site-directed mutagenesis studies have been crucial in elucidating the binding site of AP-14145. These studies identified two key amino acid residues within the channel's inner pore, Serine 508 (S508) and Alanine 533 (A533) in the rKCa2.3 channel, as being critical for the inhibitory effect of the compound.[3][4][5] This provides a molecular-level understanding of the drug-target interaction and a basis for the rational design of next-generation inhibitors.
Caption: Mechanism of AP-14145 as a negative allosteric modulator.
Preclinical Pharmacology & Key Experimental Data
Extensive preclinical studies in various animal models have validated the therapeutic hypothesis behind KCa2 channel inhibition and demonstrated the efficacy and atrial-selective profile of AP-14145.
In Vitro and Ex Vivo Efficacy
AP-14145 demonstrates a concentration-dependent prolongation of the AERP in isolated hearts with minimal impact on ventricular repolarization.[5] This functional atrial selectivity is a cornerstone of its favorable preclinical profile.
| Parameter | Species/Model | Effect of AP-14145 | Source |
| KCa2.2 / KCa2.3 Inhibition (IC50) | Heterologous Expression | ~1.1 µM | [3][4] |
| Ca2+ Sensitivity (EC50 Shift) | KCa2.3 Channels | ~3-fold increase | [3] |
| Atrial ERP (AERP) | Isolated Guinea Pig Hearts | Concentration-dependent increase | [6] |
| Ventricular Repolarization (QTc) | Isolated Guinea Pig Hearts | Minor effect compared to AERP | [6] |
In Vivo Antiarrhythmic Activity
In vivo studies have confirmed the antiarrhythmic potential of AP-14145. It effectively prolongs AERP in rats and has shown efficacy in terminating established AF in large animal models, including in cases where other antiarrhythmic agents have failed.
-
Rat Model: Intravenous bolus injections of 2.5 and 5 mg/kg significantly increased the AERP.[5]
-
Porcine Model: In a model of obstructive respiratory events, a 5 mg/kg loading dose followed by a 5 mg/kg infusion prevented AERP shortening and reduced AF susceptibility without impairing ventricular electrophysiology.[7]
-
Porcine Model (Vernakalant-Resistant AF): AP-14145 successfully reverted vernakalant-resistant AF to sinus rhythm in all tested animals.[8]
-
Goat Model (Persistent AF): Infusion of AP-14145 at 20 mg/kg/h successfully terminated persistent AF in 83% of the animals.[6]
Safety and Tolerability Profile
A key aspect of the AP-14145 discovery program was to ensure a lack of central nervous system (CNS) side effects, a known liability for some KCa2 channel modulators. In a beam walk test in mice, AP-14145 at a dose of 10 mg/kg did not trigger any apparent CNS-related adverse effects.[3][4]
From Preclinical Proof-of-Concept to Clinical Development
The robust preclinical data package for AP-14145 provided critical validation for KCa2 channel inhibition as a therapeutic strategy. This foundational work de-risked the target and paved the way for the clinical development of next-generation compounds by Acesion Pharma.
The first-in-class SK inhibitor to enter clinical trials was AP30663 . A Phase 2 trial of intravenous AP30663 demonstrated, for the first time in humans, that SK channel inhibition results in robust cardioversion of AF to normal sinus rhythm.[8][9] The trial met its primary endpoint, with over 50% of patients in the high-dose group converting to sinus rhythm compared to zero in the placebo group.[9]
This successful clinical proof-of-concept, built upon the preclinical foundation laid by AP-14145, has validated the entire therapeutic class and is now fueling the development of oral, second-generation inhibitors like AP31969 for the chronic management of AF.[10][11]
Key Experimental Protocols
The following are summarized, step-by-step methodologies for key experiments used in the characterization of AP-14145.
Protocol: In Vivo Atrial Effective Refractory Period (AERP) Measurement in Anesthetized Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert an octapolar electrophysiology catheter via the jugular vein and position it in the right atrium.
-
Pacing Protocol: Pace the atrium using a standard S1-S2 protocol. Deliver a train of S1 stimuli at a fixed cycle length, followed by a premature S2 stimulus.
-
AERP Determination: Progressively decrease the S1-S2 coupling interval until the S2 stimulus fails to elicit a captured atrial response. The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
-
Drug Administration: Administer AP-14145 via intravenous bolus injection (e.g., 2.5 mg/kg and 5 mg/kg). The vehicle typically consists of 50% Polyethylene Glycol (PEG) 400 and 50% sterile saline.[4]
-
Data Acquisition: Measure AERP at baseline and at specified time points following drug administration to determine the magnitude and duration of the pharmacological effect.
Protocol: Whole-Cell Patch-Clamp for KCa2 Channel Inhibition
-
Cell Culture: Use a stable cell line (e.g., HEK293) heterologously expressing the human KCa2 channel subtype of interest (hKCa2.2 or hKCa2.3).
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings at room temperature. Use a pipette solution containing a known free Ca2+ concentration (e.g., 400 nM) to activate the channels.
-
Voltage Protocol: Hold cells at a negative potential (e.g., -80 mV) and elicit currents using voltage ramps or steps to a positive potential (e.g., +60 mV).
-
Compound Application: Prepare stock solutions of AP-14145 in DMSO.[4] On the day of the experiment, dilute to final concentrations in the external solution and perfuse over the cell.
-
Data Analysis: Measure the current amplitude before and after application of various concentrations of AP-14145. Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
Caption: Development pipeline from AP-14145 to clinical candidates.
Conclusion and Future Outlook
AP-14145 HCl stands as a landmark compound in modern antiarrhythmic drug discovery. While not advanced into human trials itself, its comprehensive preclinical characterization provided the essential validation for KCa2 channel inhibition as a promising, atrial-selective therapeutic strategy. The knowledge gained from AP-14145 directly enabled the development of clinical candidates like AP30663, which has successfully demonstrated proof-of-concept in patients with AF. The legacy of AP-14145 continues to influence the field, forming the scientific bedrock for the ongoing development of safer, more effective oral therapies for the millions of patients affected by atrial fibrillation.
References
-
Acesion Pharma. (n.d.). Pipeline. Retrieved February 27, 2026, from [Link]
-
Acesion Pharma. (2023, March 14). Acesion Pharma announces positive phase 2 data from Atrial Fibrillation clinical trial - primary endpoint achieved. PR Newswire. Retrieved from [Link]
-
Diness, J. G., Sørensen, U. S., Nissen, J. D., Al-Shahib, B., Ljungstrom, T., Gadsboll, A., ... & Grunnet, M. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 10, 694. [Link]
-
Diness, J. G., Skibsbye, L., Simó-Vicens, R., Santos, J. M., Lund, M., Christ, T., ... & Jespersen, T. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408. [Link]
-
Holst, A. G., Tfelt-Hansen, J., Johannessen, L., Ljungström, T., Gadsbøll, A. Ø., Heeschen, V., ... & Diness, J. G. (2023). Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial. Nature Medicine, 29(12), 3195–3202. [Link]
-
Hale, C. (2023, March 14). Acesion hits primary endpoint in midphase afib trial. Fierce Biotech. Retrieved from [Link]
-
Diness, J. G., Sørensen, U. S., Nissen, J. D., Al-Shahib, B., Ljungstrom, T., Gadsboll, A., ... & Grunnet, M. (2017). Termination of Vernakalant-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca2+-Activated K+ Channels in Pigs. Circulation: Arrhythmia and Electrophysiology, 10(10), e005432. [Link]
-
Linz, B., Hesselkilde, E. M., Skarsfeldt, M. A., Hertel, J. N., Sattler, S. M., Yan, Y., ... & Jespersen, T. (2023). Pharmacological inhibition of SK-channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events. Journal of Cardiovascular Electrophysiology, 34(1), 126–134. [Link]
-
Gatta, G., Sobota, V., Citerni, C., Diness, J. G., Sørensen, U. S., Jespersen, T., ... & van Hunnik, A. (2021). Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction. Europace, 23(11), 1847–1859. [Link]
-
Heeschen, V., Belhage, B., Ljungström, T., Gadsbøll, A. Ø., Diness, J. G., Holst, A. G., ... & Tfelt-Hansen, J. (2020). First Clinical Study with AP30663 - a KCa2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation. Clinical and Translational Science, 13(6), 1336–1344. [Link]
-
Heijman, J., & Dobrev, D. (2017). Inhibition of Small-Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation?. Circulation: Arrhythmia and Electrophysiology, 10(10), e005779. [Link]
-
Diness, J. G., Kirchhoff, S., Simó-Vicens, R., Santos, J. M., Lund, M., Christ, T., ... & Grunnet, M. (2020). Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man. Frontiers in Pharmacology, 11, 622. [Link]
-
Patsnap. (2025, December 8). Acesion Pharma ApS - Drug pipelines, Patents, Clinical trials. Patsnap Synapse. Retrieved from [Link]
- Simó-Vicens, R., Diness, J. G., Skibsbye, L., Bentzen, B. H., Grunnet, M., & Jespersen, T. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408.
Sources
- 1. Acesion Pharma ApS - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]
- 7. First Clinical Study with AP30663 ‐ a KCa2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acesion Pharma announces positive phase 2 data from Atrial Fibrillation clinical trial primary endpoint achieved [innovationsincrm.com]
- 9. Acesion Pharma announces positive phase 2 data from Atrial Fibrillation clinical trial - primary endpoint achieved [prnewswire.com]
- 10. acesionpharma.com [acesionpharma.com]
- 11. Acesion Pharma’s AP-30663 hits the primary endpoint of phase II atrial fibrillation study | BioWorld [bioworld.com]
